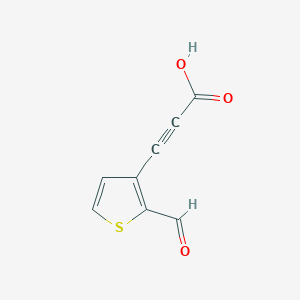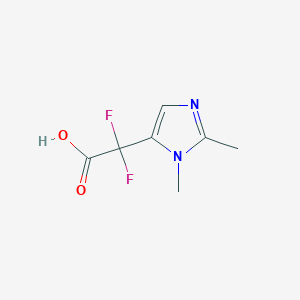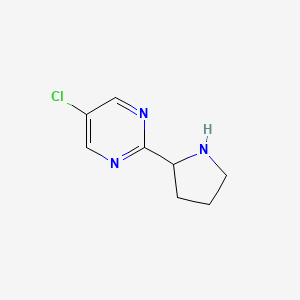
(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid is an organic compound that features a cyclohexane ring substituted with amino and acetic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,4-dimethylcyclohexanone.
Amination: The ketone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Carboxylation: The resulting amine is then carboxylated using chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylamine: Similar structure but lacks the carboxylic acid group.
Cyclohexaneacetic acid: Similar structure but lacks the amino group.
2-Amino-2-methylpropanoic acid: Similar functional groups but different ring structure.
Uniqueness
(2S)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid is unique due to the presence of both amino and carboxylic acid groups on a dimethyl-substituted cyclohexane ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(3,4-dimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C10H19NO2/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m0/s1 |
Clave InChI |
MLDGCEUHSNYVKK-BCZLUZIISA-N |
SMILES isomérico |
CC1CCC(CC1C)[C@@H](C(=O)O)N |
SMILES canónico |
CC1CCC(CC1C)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


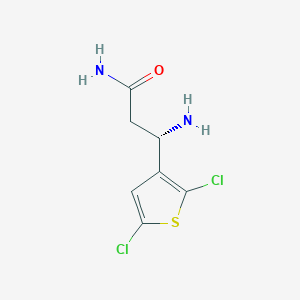
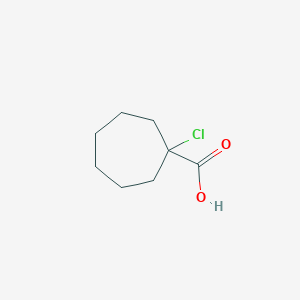
![1-[4-(Dimethylsulfamoyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13302218.png)
![N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302221.png)

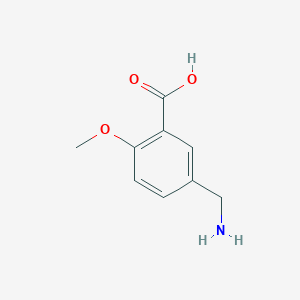
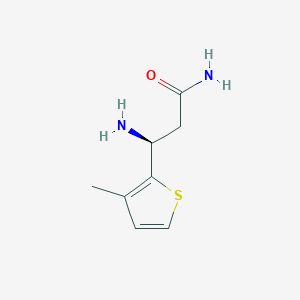
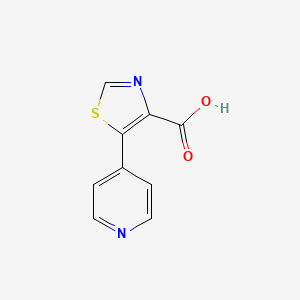
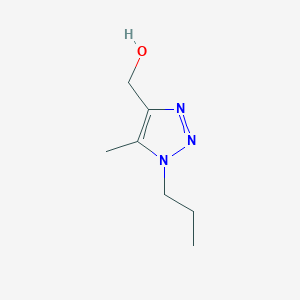
![N-{2-[(1,3-thiazol-5-ylmethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13302273.png)
